![molecular formula C18H20N2O5 B2501146 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea CAS No. 1396847-74-7](/img/structure/B2501146.png)
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-hydroxyamide-containing heterocycles has been explored through the reaction of N-(benzyloxy)urea with various compounds under acidic conditions. For instance, the reaction with 1,1,3,3-tetraethoxypropane and similar compounds yielded 1-benzyloxy-2(1H)-pyrimidinones in moderate yields. However, when N-(benzyloxy)urea was reacted with 1-phenyl-1,3-butanedione, the products were 3-alkoxyimino derivatives instead. Further steps, including hydrogenation or treatment with HBr in acetic acid, led to the formation of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone derivatives. These compounds have shown the ability to form complexes with iron(III), although their stability constants are significantly lower than that of natural ferrioxamine B .
Molecular Structure Analysis
The molecular structure of urea derivatives plays a crucial role in their biological activity. In the case of pyridylthiazole-based ureas, the presence of hydroxy, methoxy, and amino groups at the meta position of the phenyl ring significantly enhances their potency as inhibitors of Rho associated protein kinases (ROCK1 and 2). The molecular structure, particularly the stereogenic center at the benzylic position, has been found to be critical for the activity of these compounds. X-ray crystallography has been utilized to determine the binding mode of these inhibitors, providing insights into the structural requirements for their inhibitory activity .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is influenced by the substituents on the phenyl ring and the position of these substituents. For pyridylthiazole-based ureas, substitutions at the para position of the phenyl ring resulted in a substantial loss of potency, indicating that the position of substituents can dramatically affect the chemical reactivity and, consequently, the biological activity of these molecules. The modifications at the benzylic position were well-tolerated, with certain groups like methyl and methylenehydroxy enhancing the potency of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of N-hydroxyamide groups in the heterocycles influences their ability to form complexes with metal ions like iron(III). The stability of these complexes is an important chemical property, as it can affect the biological activity of the compounds. The synthesis methods and the resulting molecular structures of these urea derivatives are essential for understanding their physical and chemical properties, which in turn can influence their potential applications in medicinal chemistry .
Applications De Recherche Scientifique
Inhibitors of Rho Associated Protein Kinases (ROCK)
Urea derivatives have been identified as potent inhibitors of Rho associated protein kinases (ROCK1 and 2), which are significant for cancer research and treatment. These inhibitors show remarkable differences in activity based on their stereochemistry and substituent patterns, highlighting the potential for developing targeted cancer therapies (Pireddu et al., 2012).
5-Lipoxygenase Inhibitory Activities
Some novel 2-substituted benzofuran hydroxyamic acids, acting as rigid analogs of simple phenyl hydroxamates, have been synthesized and evaluated for their in vitro and in vivo 5-lipoxygenase activity. These compounds are potent inhibitors of the enzyme, suggesting their potential in developing anti-inflammatory and anticancer agents (Ohemeng et al., 1994).
Antiproliferative Screening
Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. These derivatives exhibit significant activity, especially against breast carcinoma, indicating their potential as leads in the development of new anticancer drugs (Perković et al., 2016).
Acetylcholinesterase Inhibitors
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has been synthesized and assessed for antiacetylcholinesterase activity. These compounds are designed to optimize spacer length linking pharmacophoric moieties, showing high inhibitory activities and potential for treating neurodegenerative diseases (Vidaluc et al., 1995).
Interaction with DNA
Research on Schiff bases containing urea derivatives has shown significant interactions with calf-thymus DNA, indicating potential applications in the development of new therapeutic agents targeting genetic material (Ajloo et al., 2015).
Propriétés
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-18(22,12-7-8-15-16(9-12)25-11-24-15)10-19-17(21)20-13-5-3-4-6-14(13)23-2/h3-9,22H,10-11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWABNGSBVJGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1OC)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)
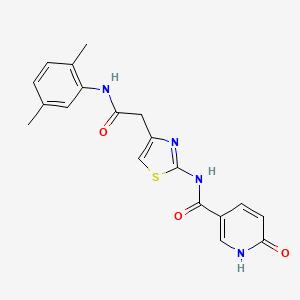
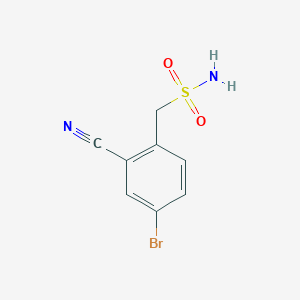
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2501071.png)
![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)
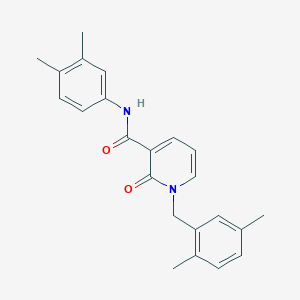
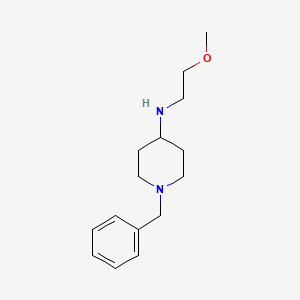
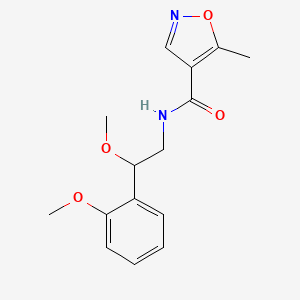
![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)
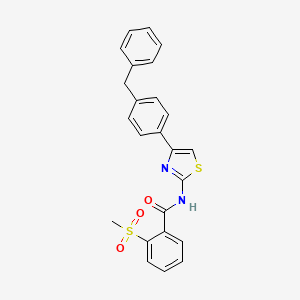
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)
![4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2501084.png)
![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)
